molecular formula C10H6BrF3N2O B3011538 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline CAS No. 2402839-37-4

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline

Cat. No.: B3011538
CAS No.: 2402839-37-4
M. Wt: 307.07
InChI Key: NGZNPNZXMCGQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic small molecule with the molecular formula C10H6BrF3N2O and a monoisotopic mass of 305.96155 Da . This compound belongs to the quinazoline class of nitrogen-containing heterocycles, which consist of a benzene ring fused to a pyrimidine ring and are recognized as a "privileged structure" in medicinal chemistry due to their diverse biological activities and presence in over 150 naturally occurring alkaloids . The specific molecular structure features a bromine atom at the 8-position and a 2,2,2-trifluoroethoxy group at the 4-position of the quinazoline core, which are critical for its physicochemical properties and research applications . Quinazoline and quinazolinone derivatives are established as key scaffolds in drug discovery, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant effects . Structure-Activity Relationship (SAR) studies indicate that substitutions at the 2, 6, and 8 positions of the quinazoline ring system are particularly significant for modulating various pharmacological activities . The presence of the bromine atom at position 8 and the electron-withdrawing trifluoroethoxy group at position 4 make this compound a versatile and valuable synthetic intermediate for further chemical exploration, such in metal-catalyzed cross-coupling reactions, and for the development of novel bioactive molecules targeting diseases such as cancer, tuberculosis, and malaria . Researchers can utilize this compound as a key building block for constructing more complex quinazoline-based libraries or as a standard in analytical and biochemical assays. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNPNZXMCGQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of 8-bromoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance, it may act as an inhibitor of critical signaling pathways involved in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that similar quinazoline derivatives could effectively inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers such as lung cancer. The modification with the trifluoroethoxy group may enhance binding affinity and selectivity towards EGFR .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects likely involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis. The presence of the bromine atom may also contribute to its biological activity by participating in halogen bonding interactions with target proteins.

Organic Synthesis

Reagent in Chemical Reactions
This compound can serve as a versatile reagent in organic synthesis. It can undergo various reactions such as nucleophilic substitution and metalation, allowing for the introduction of different functional groups into complex molecules.

  • Application Example : The trifluoroethoxy group can be replaced or modified under specific conditions to yield new derivatives that may possess enhanced biological activities or novel properties for material applications .

Material Science

Potential Uses in Coatings and Polymers
Due to its unique chemical structure, this compound could be explored for applications in coatings and polymer materials. The trifluoroethoxy group imparts hydrophobic properties that can be beneficial in developing water-resistant materials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

ModificationEffect on Activity
Bromine at position 8Enhances anticancer activity by improving receptor binding
Trifluoroethoxy groupIncreases lipophilicity and stability; may enhance bioavailability

Mechanism of Action

The mechanism of action of 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Halogenation Patterns

  • 8-Bromo-2,4-dichloroquinazoline (CAS: 38267-96-8):
    This compound features bromine at position 8 and chlorines at positions 2 and 3. The presence of multiple halogens increases electrophilicity, making it more reactive in nucleophilic aromatic substitution (NAS) compared to 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline. Chlorine’s smaller size and weaker electron-withdrawing effect compared to the trifluoroethoxy group may lead to divergent reactivity profiles .

  • 6-Bromo-4-chloro-2-methylquinazoline (CAS: 39576-82-4):
    The bromine at position 6 and methyl group at position 2 alter steric and electronic effects. Methyl groups are electron-donating, which could stabilize the quinazoline ring against electrophilic attack, contrasting with the electron-deficient environment created by the trifluoroethoxy group in the target compound .

Fluorinated Substituents

  • 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline (CAS: 959238-23-4): The trifluoromethyl group at position 2 is strongly electron-withdrawing, similar to the trifluoroethoxy group in the target compound. Its molecular weight (311.49 g/mol) is slightly higher due to the trifluoromethyl substituent .
  • 6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one (CAS: 1998452-54-2):
    This derivative includes a difluoromethyl group and a ketone oxygen. The difluoromethyl group is less electron-withdrawing than trifluoroethoxy, and the ketone introduces hydrogen-bonding capacity, which may enhance interactions in biological targets .

Ether and Alkoxy Derivatives

  • 6-Bromo-2-chloro-8-methoxyquinazoline :
    The methoxy group at position 8 is electron-donating, contrasting with the electron-withdrawing trifluoroethoxy group. This difference could influence solubility (methoxy may enhance hydrophilicity) and reactivity in cross-coupling reactions .

  • 6-Bromo-N-[4-(4-(trifluoromethyl)phenoxy)phenyl]quinazolin-4-amine: This compound substitutes the 4-position with a phenoxy group bearing a trifluoromethyl moiety. The extended aromatic system may increase π-π stacking interactions, relevant in kinase inhibition studies, whereas the trifluoroethoxy group in the target compound offers simpler steric demands .

Structural and Functional Implications

Electronic Effects

  • Trifluoroethoxy vs. Chloro/Methyl : The trifluoroethoxy group’s strong electron-withdrawing nature destabilizes the quinazoline ring, making it more reactive toward nucleophiles compared to chloro or methyl substituents .
  • Bromine Position : Bromine at position 8 (target compound) vs. 6 (e.g., CAS 39576-82-4) alters regioselectivity in further functionalization. Position 8 is less sterically hindered, favoring substitutions at adjacent positions .

Data Tables

Table 1. Key Properties of Selected Quinazoline Derivatives

Compound Name CAS Molecular Weight (g/mol) Substituents Notable Features
This compound 2402839-37-4 307.1 8-Br, 4-OCH₂CF₃ Strong electron-withdrawing group
8-Bromo-2,4-dichloroquinazoline 38267-96-8 277.9 8-Br, 2-Cl, 4-Cl High reactivity in NAS
6-Bromo-4-chloro-2-methylquinazoline 39576-82-4 257.5 6-Br, 4-Cl, 2-CH₃ Steric stabilization
8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline 959238-23-4 311.5 8-Br, 4-Cl, 2-CF₃ Enhanced lipophilicity

Table 2. Substituent Effects on Reactivity

Substituent Electronic Effect Example Compound Impact on Reactivity
2,2,2-Trifluoroethoxy Strongly EWG Target compound Accelerates electrophilic substitution
Chloro Moderately EWG 8-Bromo-2,4-dichloroquinazoline Facilitates NAS
Methoxy EDG 6-Bromo-2-chloro-8-methoxyquinazoline Stabilizes ring, reduces reactivity

Biological Activity

8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bromine atom at the 8-position and a trifluoroethoxy group at the 4-position of the quinazoline ring. This unique substitution pattern contributes to its biological activity and pharmacological potential.

Research indicates that quinazoline derivatives interact with various biological targets, including receptors and enzymes involved in critical cellular pathways. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Kinases : Quinazolines are known for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
  • Antimicrobial Activity : Some studies have suggested that quinazoline derivatives exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
  • Anticonvulsant Effects : Certain derivatives have shown potential in treating epilepsy and related disorders by modulating neurotransmitter systems.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Effect Reference
AntitumorInhibits growth of cancer cells (e.g., MCF-7)
AntimicrobialModerate activity against fungal strains
AnticonvulsantPotential efficacy in seizure models

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value indicating potent inhibitory effects compared to established chemotherapeutic agents like Erlotinib .
  • Antimicrobial Studies : A series of experiments evaluated the compound's efficacy against various fungal pathogens. Results showed that it could inhibit the growth of specific strains at concentrations as low as 10 µg/mL, suggesting its potential as an antifungal agent .
  • Anticonvulsant Research : Preliminary investigations into the anticonvulsant properties revealed that certain derivatives could reduce seizure frequency in animal models. This positions this compound as a candidate for further development in neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline, considering its bromo and trifluoroethoxy substituents?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Introduction of the trifluoroethoxy group via nucleophilic substitution or solvolysis. For example, reacting a hydroxyl precursor with 2,2,2-trifluoroethyl bromide under basic conditions (K₂CO₃/acetone, reflux) . (2) Bromination at the 8-position using brominating agents like PBr₃ or NBS in inert solvents. A modified approach from quinazolinone synthesis involves refluxing intermediates with glacial acetic acid and amino reagents, followed by recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the δ 7.3–8.1 ppm range (quinazoline core), a singlet for the -OCH₂CF₃ group (δ ~4.5 ppm), and absence of NH signals if the structure is fully substituted .
  • FT-IR : Peaks at ~1705 cm⁻¹ (C=O stretch, if present), 1647 cm⁻¹ (C=N), and 528 cm⁻¹ (C-Br) .
  • TLC : Use silica gel with cyclohexane:ethyl acetate (2:1) to monitor reaction progress .
  • Melting Point : Consistent sharp melting points (e.g., 255–260°C) confirm purity .

Advanced Research Questions

Q. How can researchers overcome challenges in nucleophilic substitution reactions at the 8-bromo position of quinazoline derivatives?

  • Methodological Answer : The bromine atom at the 8-position is susceptible to substitution but may require activation. Strategies include:

  • Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres .
  • Employing secondary amines in polar aprotic solvents (DMF/DMSO) at elevated temperatures (80–100°C) to facilitate displacement .
  • Avoiding chromatographic purification of unstable intermediates; instead, isolate products via solvolysis (e.g., 2,2,2-trifluoroethanol) to improve stability .

Q. What strategies are recommended for resolving contradictory biological activity data in this compound analogs during structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Systematic Analog Synthesis : Prepare derivatives with controlled variations (e.g., replacing Br with Cl or modifying the trifluoroethoxy chain) to isolate electronic vs. steric effects .
  • Fluorine-Specific SAR : Leverage the electron-withdrawing nature of the trifluoroethoxy group to assess its impact on target binding (e.g., via comparative studies with non-fluorinated analogs) .
  • Data Normalization : Use standardized assays (e.g., fixed pH, temperature) and control compounds to minimize variability in biological testing .

Q. How does the trifluoroethoxy group influence the electronic properties and reactivity of the quinazoline core in metal-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effect : The -OCH₂CF₃ group decreases electron density at the quinazoline core, enhancing oxidative addition efficiency in Pd-catalyzed reactions. This can be quantified via Hammett substituent constants (σₚ ≈ 0.54 for -OCH₂CF₃) .
  • Steric Considerations : The trifluoroethoxy group’s bulk may hinder coupling at adjacent positions, favoring reactivity at the 8-bromo site. Computational modeling (DFT) can predict regioselectivity .

Q. What computational chemistry approaches are suitable for predicting the binding modes of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or DNA. Prioritize targets based on known quinazoline pharmacophores .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
  • QSAR Modeling : Train models on analogs’ biological data to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ techniques like FT-IR or HPLC to identify side reactions (e.g., debromination or trifluoroethoxy cleavage) .
  • Solvent Optimization : Compare yields in DMSO vs. acetone; DMSO may enhance solubility but promote decomposition at high temperatures .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, as metal impurities can alter reaction pathways .

Experimental Design

Q. What in vitro assays are most appropriate for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Target Inhibition : ELISA-based kinase assays (e.g., EGFR or VEGFR2) to measure IC₅₀ values .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.